Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)
Overview
Description
Levamisole phosphate is a synthetic imidazothiazole derivative widely used as an anthelmintic agent to treat parasitic worm infections in both humans and animals . It is particularly effective against nematodes, such as those causing ascariasis and hookworm infections . Levamisole phosphate is also known for its immunomodulatory properties, making it useful in various medical and veterinary applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levamisole phosphate is synthesized through a series of chemical reactions starting from L-tetramisole. The preparation involves dissolving L-tetramisole in acetone and adding sodium selenite. The mixture is then decolorized and filtered using activated carbon. Dry hydrogen chloride gas is introduced while stirring until the pH reaches 3-5. The reaction mixture is then separated and purified to obtain the final product, levamisole hydrochloride .
Industrial Production Methods
In industrial settings, levamisole phosphate is produced using high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) and mass spectrometry detection (HPLC-MS/MS). These techniques ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Levamisole phosphate undergoes various chemical reactions, including:
Oxidation: Levamisole phosphate can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert levamisole phosphate to its corresponding amine derivatives.
Substitution: Levamisole phosphate can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Levamisole phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving nematode biology and parasitology.
Industry: Applied in veterinary medicine for the treatment of parasitic infections in livestock.
Mechanism of Action
Levamisole phosphate exerts its effects by acting as an agonist at the L-subtype nicotinic acetylcholine receptors in nematode muscles. This agonistic action leads to continuous stimulation of the parasitic worm muscles, causing paralysis and eventual death of the parasite . Additionally, levamisole phosphate stimulates the immune system by enhancing T-cell responses, increasing neutrophil mobility, and potentiating monocyte and macrophage functions .
Comparison with Similar Compounds
Levamisole phosphate is unique compared to other anthelmintic agents due to its dual action as both an antiparasitic and immunomodulatory agent. Similar compounds include:
Pyrantel pamoate: Another anthelmintic agent effective against nematodes but lacks immunomodulatory properties.
Albendazole: A broad-spectrum anthelmintic with a different mechanism of action, targeting microtubule formation in parasites.
Mebendazole: Similar to albendazole, it disrupts microtubule formation but does not have immunomodulatory effects.
Levamisole phosphate stands out due to its ability to modulate the immune system, making it valuable in both medical and veterinary applications .
Properties
IUPAC Name |
6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;phosphoric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.H3O4P/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;1-5(2,3)4/h1-5,10H,6-8H2;(H3,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMMFDPTLWDHKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.OP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2O4PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93858-53-8 | |
Details | Compound: Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, phosphate (1:1) | |
Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, phosphate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93858-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80917425 | |
Record name | Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80917425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75656-48-3, 93858-53-8 | |
Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75656-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80917425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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